6-Bromo-5-chloro-3-methyl-1H-indole
Overview
Description
6-Bromo-5-chloro-3-methyl-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. The indole ring system is known for its biological activity and is a core structure in many natural alkaloids and synthetic drugs .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-bromo-5-chloro-3-methyl-1h-indole, are known to interact with various biological targets . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Indole derivatives are known to have various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Factors such as temperature and light can affect the stability and efficacy of many chemical compounds .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-chloro-3-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound may alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their conformation and activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . By inhibiting these kinases, this compound can modulate downstream signaling events and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing cytotoxicity or other adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risks of toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a significant role in the oxidative metabolism of indole derivatives . These enzymes catalyze the hydroxylation and demethylation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, indole derivatives can be transported across cell membranes by organic anion transporters, facilitating their uptake and distribution within target tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-methyl-1H-indole typically involves halogenation reactions on the indole ring. One common method is the bromination and chlorination of 3-methylindole. The process involves the selective introduction of bromine and chlorine atoms at the 6 and 5 positions, respectively .
Industrial Production Methods
Industrial production of halogenated indoles often employs large-scale halogenation reactions using bromine and chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-3-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can modify the indole ring structure .
Scientific Research Applications
6-Bromo-5-chloro-3-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-1H-indole
- 5-Chloro-3-methyl-1H-indole
- 6-Bromo-5-chloroindole
Uniqueness
6-Bromo-5-chloro-3-methyl-1H-indole is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other halogenated indoles .
Properties
IUPAC Name |
6-bromo-5-chloro-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCKXROVPFAVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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